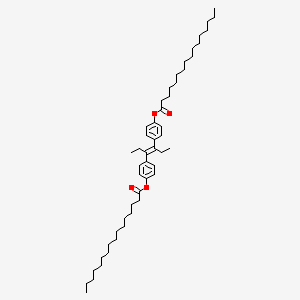

Diethylstilbestrol dipalmitate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethylstilbestrol dipalmitate, also known as stilpalmitate, is a synthetic, nonsteroidal estrogen of the stilbestrol group and an ester of diethylstilbestrol. It was formerly marketed under brand names such as Palmestril and Stilpalmitate. This compound is known for its slow absorption and prolonged duration of action, making it a valuable agent in hormone replacement therapy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diethylstilbestrol dipalmitate is synthesized through the esterification of diethylstilbestrol with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The final product is often formulated into oil solutions for intramuscular injection .

Analyse Des Réactions Chimiques

Types of Reactions: Diethylstilbestrol dipalmitate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield diethylstilbestrol and palmitic acid.

Oxidation: The phenolic groups in diethylstilbestrol can be oxidized to quinones under strong oxidizing conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.

Major Products:

Hydrolysis: Diethylstilbestrol and palmitic acid.

Oxidation: Quinones and other oxidized derivatives.

Substitution: Nitrated or halogenated diethylstilbestrol derivatives.

Applications De Recherche Scientifique

Diethylstilbestrol dipalmitate has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its effects on cellular processes and hormone regulation.

Medicine: Employed in hormone replacement therapy for menopausal symptoms and other estrogen-deficient conditions.

Industry: Utilized in the formulation of long-acting injectable medications.

Mécanisme D'action

Diethylstilbestrol dipalmitate exerts its effects by interacting with estrogen receptors in target cells. Upon binding to the receptor, the compound induces conformational changes that activate the receptor. This activation leads to the transcription of estrogen-responsive genes, resulting in various physiological effects such as the regulation of reproductive tissues, bone density, and lipid metabolism .

Comparaison Avec Des Composés Similaires

Diethylstilbestrol: The parent compound, known for its estrogenic activity but with a shorter duration of action.

Diethylstilbestrol dipropionate: Another ester of diethylstilbestrol with intermediate duration of action.

Estradiol: A natural estrogen with similar biological effects but different pharmacokinetic properties.

Uniqueness: Diethylstilbestrol dipalmitate is unique due to its prolonged duration of action, which is attributed to its slow absorption and metabolism. This makes it particularly useful in clinical settings where long-term estrogenic effects are desired .

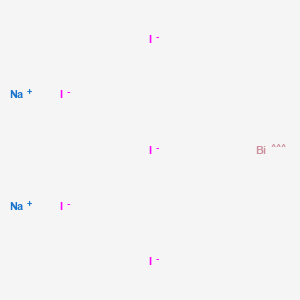

Propriétés

Numéro CAS |

6533-53-5 |

|---|---|

Formule moléculaire |

C50H80O4 |

Poids moléculaire |

745.2 g/mol |

Nom IUPAC |

[4-[(E)-4-(4-hexadecanoyloxyphenyl)hex-3-en-3-yl]phenyl] hexadecanoate |

InChI |

InChI=1S/C50H80O4/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-49(51)53-45-39-35-43(36-40-45)47(7-3)48(8-4)44-37-41-46(42-38-44)54-50(52)34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h35-42H,5-34H2,1-4H3/b48-47+ |

Clé InChI |

JUHYOIKJCUMOSQ-QJGAVIKSSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)/C(=C(\CC)/C2=CC=C(C=C2)OC(=O)CCCCCCCCCCCCCCC)/CC |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=C(CC)C2=CC=C(C=C2)OC(=O)CCCCCCCCCCCCCCC)CC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1,4-bis[2-[(1-oxooctadecyl)oxy]ethyl]piperazinium methyl sulfate](/img/structure/B13771110.png)